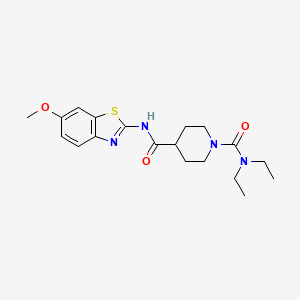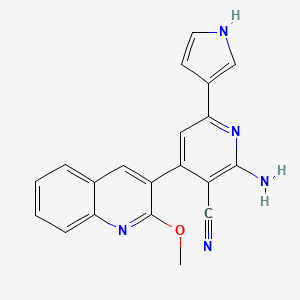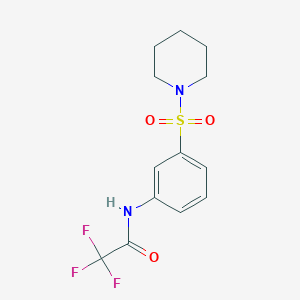
N~1~,N~1~-diethyl-N~4~-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~-diethyl-N~4~-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide is a complex organic compound that features a piperidine ring substituted with diethyl groups and a benzothiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-diethyl-N~4~-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with methoxy-substituted carboxylic acids under acidic conditions.
Piperidine Ring Formation: The piperidine ring is formed by the cyclization of appropriate diethyl-substituted amines with dicarboxylic acid derivatives.
Coupling Reaction: The final step involves coupling the benzothiazole moiety with the piperidine ring through amide bond formation, typically using coupling reagents like carbodiimides under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
N~1~,N~1~-diethyl-N~4~-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bonds can be reduced to amines under catalytic hydrogenation conditions.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Formation of benzothiazole carboxylic acids.
Reduction: Formation of diethyl-substituted piperidine amines.
Substitution: Formation of nitro or halogen-substituted benzothiazole derivatives.
科学的研究の応用
N~1~,N~1~-diethyl-N~4~-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of N1,N~1~-diethyl-N~4~-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-methoxy-: Similar in having diethyl and methoxy groups but differs in the core structure.
N~1~,N~1~-diethyl-N~4~-(6-methoxy-2-quinolinyl)piperidine-1,4-dicarboxamide: Similar in having a piperidine ring and methoxy group but differs in the heterocyclic moiety.
Uniqueness
N~1~,N~1~-diethyl-N~4~-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide is unique due to the combination of the benzothiazole and piperidine rings, which may confer distinct biological and chemical properties not observed in similar compounds.
特性
IUPAC Name |
1-N,1-N-diethyl-4-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-4-22(5-2)19(25)23-10-8-13(9-11-23)17(24)21-18-20-15-7-6-14(26-3)12-16(15)27-18/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAAQDMEHPGKPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-3-pyridinol](/img/structure/B5336426.png)
![5-(3-chloro-4-methoxybenzoyl)-1-(4-fluorobenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5336438.png)

![N~1~,N~1~-dimethyl-N~4~-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide](/img/structure/B5336446.png)
![4-[2-(4-tert-butylbenzoyl)hydrazino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5336448.png)
![N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide](/img/structure/B5336454.png)

![(4E)-2-(4-chlorophenyl)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]pyrazol-3-one](/img/structure/B5336469.png)
![3-({2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid](/img/structure/B5336477.png)
![1,3,5-trimethyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B5336489.png)
![3-({2-[2-(1,3-benzodioxol-5-yl)-1-methylethyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5336492.png)
![ethyl 4-({(1R*,2S*)-2-[(2-pyridinylcarbonyl)amino]cyclobutyl}amino)-1-piperidinecarboxylate](/img/structure/B5336502.png)
![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5336513.png)
![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(morpholin-4-yl)propyl]-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B5336523.png)
